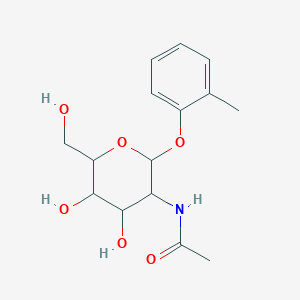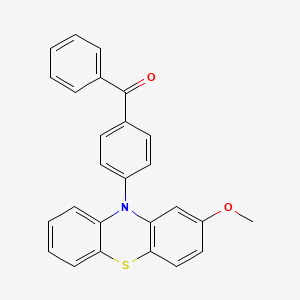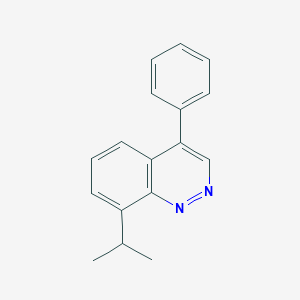![molecular formula C17H20O2 B14124967 3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoanisole and tert-butylbenzene.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting tert-butylbenzene with magnesium in the presence of anhydrous ether.
Coupling Reaction: The Grignard reagent is then coupled with 4-bromoanisole under controlled conditions to form the desired biphenyl derivative.
Hydrolysis: The final step involves hydrolysis to obtain 3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used as an additive in polymers and coatings to enhance their stability and performance.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The tert-butyl and methoxy groups play a crucial role in modulating the compound’s reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as antioxidant activity and inhibition of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3’,5,5’-Tetra-tert-butyl-4,4’-biphenyldiol
- 4,4’-Bis(2,6-di-tert-butylphenol)
- 2,2’,6,6’-Tetra-tert-butyl-4,4’-dihydroxybiphenyl
Uniqueness
3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C17H20O2 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-tert-butyl-4-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)15-11-13(7-10-16(15)18)12-5-8-14(19-4)9-6-12/h5-11,18H,1-4H3 |
InChI Key |
RVQFVPJINCDYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)

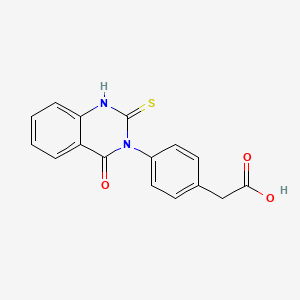
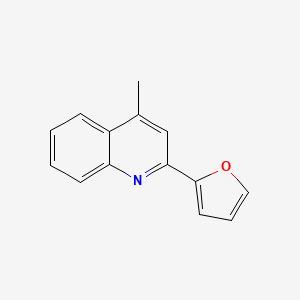
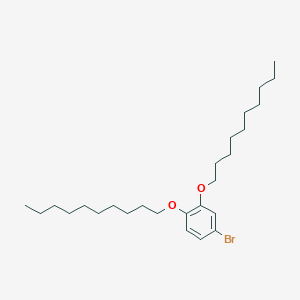
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
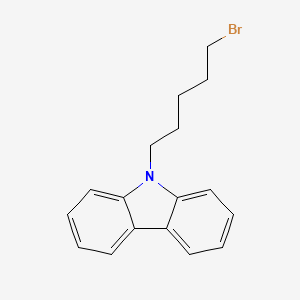
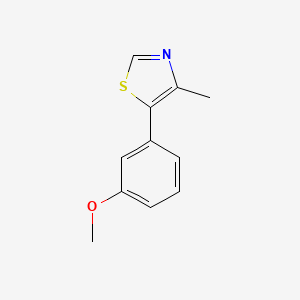
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)
